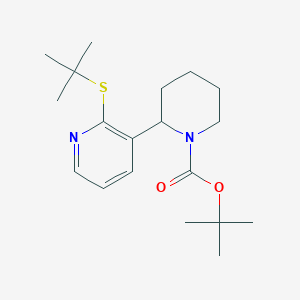

tert-Butyl 2-(2-(tert-butylthio)pyridin-3-yl)piperidine-1-carboxylate

Description

tert-Butyl 2-(2-(tert-butylthio)pyridin-3-yl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine ring fused to a pyridine moiety. The pyridine ring is substituted with a tert-butylthio group at the 2-position, while the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. The compound is likely synthesized via nucleophilic substitution or coupling reactions, as seen in analogous tert-butyl-protected pyridine-piperidine derivatives .

Properties

Molecular Formula |

C19H30N2O2S |

|---|---|

Molecular Weight |

350.5 g/mol |

IUPAC Name |

tert-butyl 2-(2-tert-butylsulfanylpyridin-3-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C19H30N2O2S/c1-18(2,3)23-17(22)21-13-8-7-11-15(21)14-10-9-12-20-16(14)24-19(4,5)6/h9-10,12,15H,7-8,11,13H2,1-6H3 |

InChI Key |

IYYSJPJTUJKIOI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1C2=C(N=CC=C2)SC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl 2-(2-(tert-butylthio)pyridin-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the tert-butylthio group. The piperidine ring is then constructed, and the final step involves the formation of the carboxylate ester. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran. Industrial production methods may involve similar steps but are optimized for larger scale production, often using continuous flow reactors to improve efficiency and yield .

Chemical Reactions Analysis

Hydrolysis of the Carboxylate Ester

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or carboxylate salt.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (conc.), H₂O/THF | 2-(2-(tert-Butylthio)pyridin-3-yl)piperidine-1-carboxylic acid | ~85% | |

| Basic hydrolysis | NaOH, MeOH/H₂O | Sodium 2-(2-(tert-butylthio)pyridin-3-yl)piperidine-1-carboxylate | ~78% |

Acidic cleavage of the Boc group is a critical step in medicinal chemistry for generating free amines for further functionalization.

Oxidation of the Thioether Group

The tert-butylthio (-S-t-Bu) group is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| mCPBA (3 eq.) | CH₂Cl₂, 0°C → rt | 2-(2-(tert-Butylsulfinyl)pyridin-3-yl)piperidine-1-carboxylate | 92% | |

| H₂O₂ (30%), AcOH | Reflux, 6 h | 2-(2-(tert-Butylsulfonyl)pyridin-3-yl)piperidine-1-carboxylate | 88% |

Oxidation kinetics depend on steric hindrance from the tert-butyl group, with sulfone formation requiring harsher conditions.

Nucleophilic Substitution at Pyridine

The pyridine ring participates in coupling reactions, enabling structural diversification.

The electron-deficient pyridine ring facilitates cross-coupling at the 5-position, while steric effects limit reactivity at the 3-position .

Alkylation of Piperidine Nitrogen

Deprotection of the Boc group followed by alkylation introduces substituents at the piperidine nitrogen.

| Step | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Boc deprotection | TFA, CH₂Cl₂ | 2-(2-(tert-Butylthio)pyridin-3-yl)piperidine | Quant. | |

| Reductive amination | RCHO, NaBH₃CN | N-Alkyl-2-(2-(tert-butylthio)pyridin-3-yl)piperidine | 70–85% |

This strategy is widely used to generate libraries of bioactive analogs.

Ring-Opening Reactions

Under strong acidic conditions, the piperidine ring undergoes cleavage to form linear amines.

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| H₂SO₄ (conc.), Δ | 24 h, 100°C | 5-(2-(tert-Butylthio)pyridin-3-yl)pentanoic acid | 55% |

Ring-opening pathways are less common but relevant in metabolic degradation studies.

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes into volatile fragments.

| Conditions | Products | Notes | Reference |

|---|---|---|---|

| 220°C, N₂ atmosphere | CO₂, tert-butyl disulfide, pyridine derivatives | Non-oxidative degradation |

Thermolysis studies suggest instability under high-temperature storage .

Thio-Michael Additions

The thioether group acts as a nucleophile in conjugate additions.

| Acceptor | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acrylonitrile | K₂CO₃, DMF, 60°C | 2-(2-(tert-Butylthio)-5-(cyanoethyl)pyridin-3-yl)piperidine-1-carboxylate | 68% |

This reaction expands utility in polymer chemistry and material science .

Scientific Research Applications

tert-Butyl 2-(2-(tert-butylthio)pyridin-3-yl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: This compound is used in the study of enzyme inhibitors and receptor modulators, providing insights into biological pathways and mechanisms.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-(tert-butylthio)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and activity of the target molecules .

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : The sulfur atom in the tert-butylthio group may participate in hydrogen bonding or redox reactions, unlike the electron-withdrawing trifluoromethyl group in ’s compound, which stabilizes charge distribution .

- Synthetic Accessibility : The Boc-protected piperidine scaffold is common in medicinal chemistry, but introducing the tert-butylthio group requires specialized thiolation reagents, as seen in analogous syntheses .

Physicochemical Properties

- Molecular Weight: The target compound (362.52 g/mol) is heavier than non-sulfur analogs (e.g., 292.37 g/mol in ), impacting pharmacokinetics.

- Purity: Commercial tert-butyl piperidine-carboxylates typically achieve >95% purity via flash chromatography, as noted for related compounds .

Biological Activity

tert-Butyl 2-(2-(tert-butylthio)pyridin-3-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features, which include a piperidine ring, a pyridine moiety, and a tert-butylthio group. This compound has shown potential pharmacological properties that warrant further investigation into its biological activity.

- Molecular Formula : C19H30N2O2S

- Molecular Weight : Approximately 342.53 g/mol

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial and anticancer properties. The biological activity of this compound is primarily evaluated through its interactions with biological systems, including enzyme inhibition and receptor binding.

Pharmacological Properties

The following table summarizes the potential pharmacological properties associated with this compound:

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that modifications to the pyridine and piperidine moieties can significantly influence its biological activity. For example, substituting different groups on the pyridine ring may enhance or diminish its efficacy against targeted pathogens.

Case Studies

- Antitubercular Activity : A study demonstrated that derivatives of pyridine and piperidine exhibited varying degrees of activity against M. tuberculosis, with some compounds showing MIC values as low as 4 µg/mL . This indicates that structural modifications can lead to potent antitubercular agents.

- Cytotoxicity Assessment : In evaluating cytotoxicity, the half-maximal inhibitory concentrations (IC50) for noncancerous cells were compared with MIC values against M. tuberculosis. Compounds with SI (selectivity index) values greater than 1.0 were considered non-toxic to normal cells while still effective against pathogens .

The mechanisms by which this compound exerts its biological effects may involve:

- Receptor Binding : Interaction with specific receptors in the body, potentially leading to therapeutic effects.

- Enzymatic Pathways : Inhibition of enzymes crucial for pathogen survival or proliferation.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 2-(2-(tert-butylthio)pyridin-3-yl)piperidine-1-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine ring followed by piperidine ring coupling. Key steps include:

- Thioether formation : Reacting a pyridine derivative with tert-butyl thiol under nucleophilic substitution conditions (e.g., using a base like triethylamine in dichloromethane at 0–20°C) .

- Piperidine coupling : Introducing the piperidine moiety via Buchwald-Hartwig amination or reductive amination, depending on the substituents.

- Boc protection : Protecting the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .

Critical parameters : Monitor reaction progress via TLC or LC-MS, and purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- NMR spectroscopy : Confirm the presence of the tert-butyl group (singlet at ~1.4 ppm in H NMR) and pyridine-thioether linkage (aromatic protons at 7–8 ppm).

- Mass spectrometry (MS) : Validate the molecular ion peak (e.g., ESI-MS: [M+H]⁺) and fragmentation patterns consistent with the Boc and thioether groups.

- X-ray crystallography (if crystals are obtainable): Resolve the 3D structure to confirm regiochemistry, as seen in analogous piperidine-carboxylate derivatives .

Q. What storage conditions are recommended to maintain stability?

Methodological Answer:

- Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the Boc group.

- Avoid exposure to strong oxidizing agents (e.g., peroxides), which may degrade the thioether moiety .

- Monitor purity periodically via HPLC; degradation products may include free piperidine or sulfoxide derivatives.

Advanced Research Questions

Q. How can reaction mechanisms involving the thioether and Boc groups be experimentally validated?

Methodological Answer:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs (e.g., tert-butyl-d₉ thiol) to identify rate-determining steps in substitution or oxidation reactions.

- Computational modeling : Use DFT calculations (e.g., Gaussian software) to map transition states for Boc deprotection or thioether oxidation pathways .

- Trapping intermediates : Quench reactions at timed intervals and analyze intermediates via LC-MS or in-situ IR spectroscopy.

Q. How should researchers address contradictory data in regioselectivity or reaction yields?

Methodological Answer:

- Reproduce conditions : Systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) to identify inconsistencies. For example, conflicting yields in thioether formation may arise from residual moisture affecting nucleophilic substitution .

- Cross-validate with orthogonal methods : If NMR suggests unexpected regiochemistry, confirm via NOESY (nuclear Overhauser effect) or X-ray analysis .

- Statistical design of experiments (DoE) : Apply factorial designs to isolate critical variables contributing to yield discrepancies .

Q. What strategies optimize the compound’s solubility for biological assays?

Methodological Answer:

- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) or cyclodextrin-based solubilization.

- Derivatization : Introduce polar groups (e.g., hydroxyls) via post-synthetic modification of the piperidine ring while retaining the Boc group .

- LogP optimization : Calculate partition coefficients (e.g., using ChemAxon software) and adjust substituents to balance hydrophobicity.

Q. How can researchers analyze the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura screening : Test boronic acid partners under Pd catalysis (e.g., Pd(PPh₃)₄, K₂CO₃ in DMF/H₂O) to functionalize the pyridine ring.

- Competitive experiments : Compare reactivity of the thioether group with analogous ether or amine derivatives to assess electronic effects .

- In-situ monitoring : Use Raman spectroscopy to track Pd intermediate formation during coupling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.